molecular formula C10H6F7NO B1664456 Heptafluorobutyranilide CAS No. 336-61-8

Heptafluorobutyranilide

Cat. No.: B1664456
CAS No.: 336-61-8
M. Wt: 289.15 g/mol
InChI Key: AFGARRAOIQHNDW-UHFFFAOYSA-N
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Description

Heptafluorobutyranilide is a chemical compound with the molecular formula C10H6F7NO and a molecular weight of 289.15 g/mol It is known for its unique structure, which includes seven fluorine atoms attached to a butyranilide backbone

Scientific Research Applications

Heptafluorobutyranilide has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

Heptafluorobutyranilide plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial for studying the function of specific proteases in various biological processes .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can modulate cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. This inhibition can result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in catabolic and anabolic pathways, thereby affecting the overall metabolic state of the cell. These interactions can lead to changes in the levels of specific metabolites, which are crucial for maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for understanding its role in cellular processes and its potential impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluorobutyranilide can be synthesized through the reaction of heptafluorobutyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Heptafluorobutyranilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

  • Heptafluorobutyric acid
  • Heptafluorobutyramide
  • Heptafluorobutyryl chloride

Comparison: Heptafluorobutyranilide is unique due to its anilide structure, which distinguishes it from other heptafluorobutyric acid derivatives. This structure imparts different chemical reactivity and biological activity, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F7NO/c11-8(12,9(13,14)10(15,16)17)7(19)18-6-4-2-1-3-5-6/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGARRAOIQHNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187299
Record name Heptafluorobutyranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-61-8
Record name AI 3-18011
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: FXFFXFFXFFVMR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptafluorobutyranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTAFLUOROBUTYRANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH26UK9AJK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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